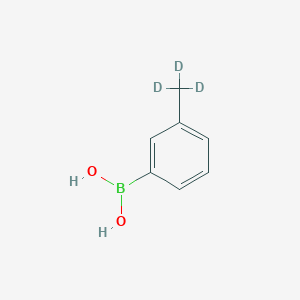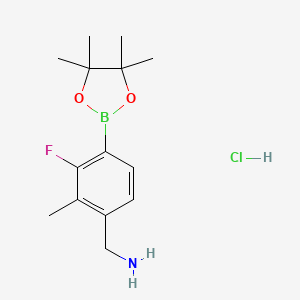![molecular formula C19H14F6O2 B13915867 2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane CAS No. 134130-22-6](/img/structure/B13915867.png)
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoroethenyloxy groups attached to a bisphenol A backbone, which imparts distinct chemical and physical properties. It is widely used in various industrial applications due to its high thermal stability, chemical resistance, and low dielectric constant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common practices to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethenyloxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biomaterials due to its biocompatibility and chemical resistance.
Medicine: Explored for drug delivery systems and medical devices owing to its stability and inertness.
Mécanisme D'action
The mechanism of action of 2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane is primarily based on its ability to form stable, high-performance polymers. The trifluoroethenyloxy groups enhance the compound’s chemical resistance and thermal stability by creating strong intermolecular interactions and reducing the dielectric constant. These properties make it an ideal candidate for applications requiring durable and reliable materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane: Known for its use in high-performance thermosetting polymers.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Utilized in the synthesis of polyimides and other high-temperature polymers.
Tetrabromobisphenol A bis(2-hydroxyethyl) ether: Used as a flame retardant in various polymer applications.
Uniqueness
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane stands out due to its trifluoroethenyloxy groups, which impart unique properties such as low dielectric constant, high thermal stability, and excellent chemical resistance. These characteristics make it particularly valuable in applications where traditional bisphenol A derivatives may not perform as well.
Propriétés
Numéro CAS |
134130-22-6 |
|---|---|
Formule moléculaire |
C19H14F6O2 |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
1-(1,2,2-trifluoroethenoxy)-4-[2-[4-(1,2,2-trifluoroethenoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C19H14F6O2/c1-19(2,11-3-7-13(8-4-11)26-17(24)15(20)21)12-5-9-14(10-6-12)27-18(25)16(22)23/h3-10H,1-2H3 |
Clé InChI |
LWLXERKYGVNBKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OC(=C(F)F)F)C2=CC=C(C=C2)OC(=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13915796.png)
![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)
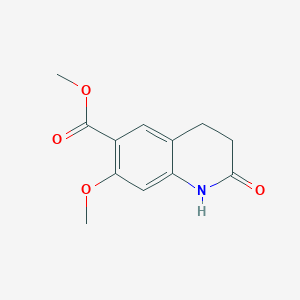

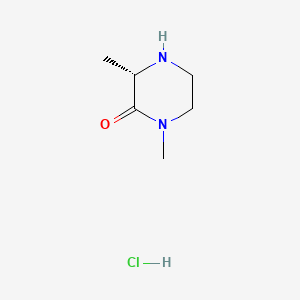
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[benzo[b][1,4]benzoxasiline-10,5'-benzo[b][1]benzosilole]](/img/structure/B13915820.png)


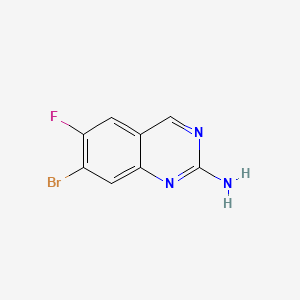
![(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13915845.png)
![trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one](/img/structure/B13915848.png)
![4-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13915850.png)
